Positional Isomer Differentiation: 6-Methyl vs. 8-Methyl Quinoline Core – Impact on Molecular Shape and Computed Descriptors
The 6-methyl vs. 8-methyl positional isomerism on the quinoline core produces a measurable difference in molecular geometry, molecular weight, and predicted properties. The target compound (6-methyl) is compared to its closest positional isomer, 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-28-6; ChemSpider ID 3059763). The 8-methyl isomer has a molecular formula of C₃₉H₄₇NO₃ (MW 577.8) versus the target compound's C₃₄H₃₇NO₃ (MW 507.7), a difference of 70.1 g/mol attributable to additional carbon atoms in the 8-methyl isomer's structure, which also alters the spatial orientation of the heptylphenyl group at the 2-position relative to the ester .
Comparator: C₃₉H₄₇NO₃, MW 577.8 g/mol (8-methyl isomer)
ΔMW +70.1 g/mol
| Evidence Dimension | Molecular weight and molecular formula (positional isomer comparison) |
|---|---|
| Target Compound Data | C₃₄H₃₇NO₃; MW 507.7 g/mol (6-methyl isomer) |
| Comparator Or Baseline | C₃₉H₄₇NO₃; MW 577.8 g/mol (8-methyl isomer, CAS 355429-28-6) |
| Quantified Difference | ΔMW = +70.1 g/mol for 8-methyl isomer; ΔC = +5 carbon atoms |
| Conditions | Computed molecular formula and mass data from ChemSpider records |
Why This Matters
A 70 Da mass difference and altered molecular topology can produce distinct chromatographic retention, differential protein binding, and non-overlapping SAR in biological assays, making the 6-methyl isomer a structurally distinct screening entity.
